An In-depth Technical Guide to 1-(4-Methylpiperidin-2-yl)propan-2-one
An In-depth Technical Guide to 1-(4-Methylpiperidin-2-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of 1-(4-Methylpiperidin-2-yl)propan-2-one. As a substituted piperidine, this molecule belongs to a class of compounds of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine scaffold in a vast array of biologically active molecules.[1][2] This document synthesizes foundational chemical data with established principles of organic chemistry to offer a detailed resource for researchers. While experimental data for this specific compound is limited in public literature, this guide extrapolates from well-characterized analogous structures to provide robust theoretical and practical insights.
Core Chemical Profile
1-(4-Methylpiperidin-2-yl)propan-2-one is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a propan-2-one (acetone) moiety and at the 4-position with a methyl group.
| Property | Value/Prediction | Source |
| CAS Number | 1603170-19-9 | ChemScene[3] |
| Molecular Formula | C₉H₁₇NO | ChemScene[3] |
| Molecular Weight | 155.24 g/mol | ChemScene[3] |
| Canonical SMILES | CC1CCN(C(C)=O)CC1 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | ChemScene[3] |
| Predicted logP | 1.3536 | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Rotatable Bonds | 2 | ChemScene[3] |
Plausible Synthetic Strategies
The synthesis of 2-substituted piperidines is a well-established area of organic chemistry.[4] Several strategic approaches can be envisioned for the synthesis of 1-(4-Methylpiperidin-2-yl)propan-2-one. The choice of a particular route would depend on factors such as the availability of starting materials, desired stereochemical control, and scalability.
Biomimetic Organocatalytic Asymmetric Mannich Reaction
A highly effective and enantioselective method for the synthesis of 2-acylpiperidines is the organocatalytic asymmetric Mannich reaction. This approach mimics the biosynthetic pathways of piperidine alkaloids.[5][6]
Causality Behind Experimental Choices: This method is advantageous as it can be performed under mild conditions and often does not require protecting groups. The use of a chiral organocatalyst, such as (S)-proline, allows for the stereoselective formation of one enantiomer, which is crucial for pharmacological applications.[4]
Experimental Protocol (Hypothetical):
-
Preparation of Δ¹-Piperideine: Freshly prepare Δ¹-piperideine from 4-methylpiperidine via N-chlorination followed by base-mediated elimination of HCl.
-
Catalyst and Reagent Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve acetone (as the nucleophile) in an anhydrous solvent like benzonitrile. Add the chiral organocatalyst, for instance, (S)-proline (typically 10-20 mol%).
-
Mannich Reaction: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the freshly prepared Δ¹-piperideine solution dropwise.
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Reaction Monitoring and Work-up: Stir the reaction mixture for a specified time (e.g., 24-48 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography to obtain 1-(4-Methylpiperidin-2-yl)propan-2-one.
Caption: Workflow for the synthesis of 1-(4-Methylpiperidin-2-yl)propan-2-one via an asymmetric Mannich reaction.
Alkylation of a Pre-formed Piperidine Ring
Another viable approach involves the direct alkylation of a suitable 4-methylpiperidine derivative.
Causality Behind Experimental Choices: This method is straightforward but may lack the stereocontrol of the organocatalytic approach. The reactivity of the piperidine nitrogen can be modulated through the use of protecting groups.
Experimental Protocol (Hypothetical):
-
N-Protection (Optional): Protect the nitrogen of 4-methylpiperidine with a suitable protecting group (e.g., Boc, Cbz) to prevent N-alkylation.
-
Formation of the Enolate/Enamine: Generate a nucleophilic species at the 2-position. This could involve the formation of a lithiated derivative or an enamine.
-
Alkylation: React the nucleophilic piperidine derivative with an electrophilic acetone equivalent, such as chloroacetone or bromoacetone.
-
Deprotection: If a protecting group was used, remove it under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz).
-
Purification: Purify the final product using standard techniques.
Spectroscopic Characterization (Predicted)
As no published spectra for 1-(4-Methylpiperidin-2-yl)propan-2-one are available, the following are predictions based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group at the 4-position, and the propan-2-one side chain. The protons on the piperidine ring will likely appear as complex multiplets due to diastereotopicity and spin-spin coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon skeleton.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ketone) | ~208-212 | Typical range for a ketone carbonyl carbon. |
| C2 (piperidine) | ~55-65 | Carbon adjacent to nitrogen and the side chain. |
| C6 (piperidine) | ~45-55 | Carbon adjacent to nitrogen. |
| C3, C5 (piperidine) | ~25-35 | Methylene carbons of the piperidine ring. |
| C4 (piperidine) | ~30-40 | Methine carbon bearing the methyl group. |
| CH₂ (side chain) | ~40-50 | Methylene group adjacent to the ketone. |
| CH₃ (ketone) | ~28-32 | Methyl group of the propan-2-one moiety. |
| CH₃ (at C4) | ~18-25 | Methyl group at the 4-position of the piperidine ring. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone functional group.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3300-3500 | Medium, broad |
| C-H Stretch (sp³) | ~2850-3000 | Strong |
| C=O Stretch (ketone) | ~1715 | Strong |
| C-N Stretch | ~1000-1200 | Medium |
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.[7]
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 156.2.
-
Electron Ionization (EI-MS): The fragmentation pattern would likely involve cleavage of the side chain and fragmentation of the piperidine ring. Common fragments might include the loss of the acetyl group and subsequent ring opening.
Reactivity and Stability
The chemical reactivity of 1-(4-Methylpiperidin-2-yl)propan-2-one is dictated by the presence of the secondary amine, the ketone carbonyl group, and the alpha-amino ketone motif.
Reactivity of the α-Amino Ketone Moiety
The alpha-amino ketone is a versatile functional group that can undergo a variety of transformations.[8]
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Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 1-(4-Methylpiperidin-2-yl)propan-2-ol.
-
Reductive Amination: The ketone can react with amines in the presence of a reducing agent to form a new C-N bond.
-
Reactions at the α-Carbon: The protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.
Stability Considerations
Like many organic molecules, 1-(4-Methylpiperidin-2-yl)propan-2-one may be susceptible to degradation under certain conditions.
-
Oxidation: The secondary amine can be susceptible to oxidation.
-
Acid/Base Instability: The compound may be unstable in strong acidic or basic conditions.
-
Storage: It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation.[3]
Potential Applications in Drug Discovery
The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs.[2][9] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and central nervous system (CNS) effects.[3][10]
The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the ketone carbonyl) in 1-(4-Methylpiperidin-2-yl)propan-2-one, along with its chiral center, makes it an attractive candidate for fragment-based drug discovery and as a scaffold for the synthesis of more complex molecules. The methyl group at the 4-position can influence the conformational preference of the piperidine ring and its interaction with biological targets.
Caption: Potential applications of the title compound in drug discovery.
Conclusion
1-(4-Methylpiperidin-2-yl)propan-2-one is a structurally interesting piperidine derivative with potential for further exploration in the field of medicinal chemistry. While specific experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on well-established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate the chemical and biological properties of this molecule.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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Vila, L. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of mass spectrometry : JMS, 53(8), 757–765. [Link]
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MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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Bella, M., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic letters, 13(17), 4546–4549. [Link]
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Bella, M., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4546-4549. [Link]
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